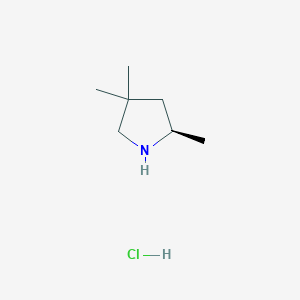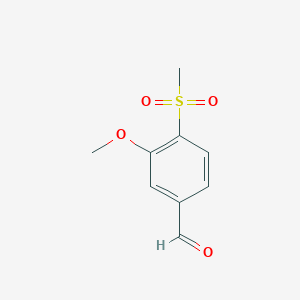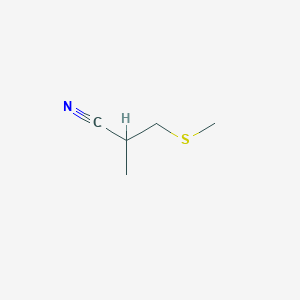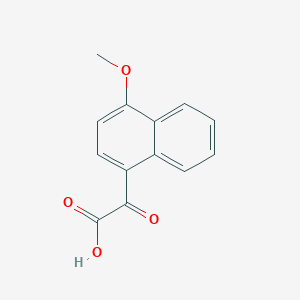
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound that features a brominated isoindoline core with an aminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the bromination of an isoindoline precursor followed by the introduction of the aminoethyl group. One common method includes:
Bromination: The isoindoline core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Aminoethylation: The brominated intermediate is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and aminoethylation steps to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with the bromine atom replaced by other functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with altered oxidation states of the core structure.
科学的研究の応用
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials, such as polymers or nanocomposites.
作用機序
The mechanism of action of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminoethyl group can interact with biological molecules through hydrogen bonding or ionic interactions, while the brominated isoindoline core can provide hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2-(2-aminoethyl)-6-chloro-2,3-dihydro-1H-isoindol-1-one hydrochloride
- 2-(2-aminoethyl)-6-fluoro-2,3-dihydro-1H-isoindol-1-one hydrochloride
- 2-(2-aminoethyl)-6-iodo-2,3-dihydro-1H-isoindol-1-one hydrochloride
Uniqueness
The uniqueness of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated analogs might not. This can lead to different biological activities or reactivity profiles, making it a valuable compound for various research applications.
特性
分子式 |
C10H12BrClN2O |
|---|---|
分子量 |
291.57 g/mol |
IUPAC名 |
2-(2-aminoethyl)-6-bromo-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C10H11BrN2O.ClH/c11-8-2-1-7-6-13(4-3-12)10(14)9(7)5-8;/h1-2,5H,3-4,6,12H2;1H |
InChIキー |
KIUDWZFVVBPFLW-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)N1CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)

![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
![1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)


![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)




